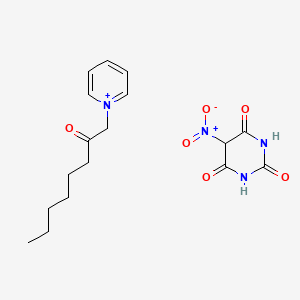
5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one is a complex organic compound with significant applications in various scientific fields The compound consists of two distinct parts: 5-Nitrohexahydropyrimidine-2,4,6-trione, a derivative of barbituric acid, and 1-pyridin-1-ium-1-yloctan-2-one, a pyridinium derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrohexahydropyrimidine-2,4,6-trione typically involves the nitration of hexahydropyrimidine-2,4,6-trione. This process requires careful control of reaction conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this synthesis include nitric acid and sulfuric acid as nitrating agents.
1-Pyridin-1-ium-1-yloctan-2-one can be synthesized through the quaternization of pyridine with octan-2-one. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of these compounds often involves large-scale nitration and quaternization processes. These methods are optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and safety.
化学反应分析
Types of Reactions
5-Nitrohexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas and a metal catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
1-Pyridin-1-ium-1-yloctan-2-one can undergo:
Nucleophilic Substitution: The pyridinium ion can be attacked by nucleophiles, leading to the substitution of the pyridinium group.
Reduction: The carbonyl group in octan-2-one can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of amino derivatives or alcohols.
Substitution: Formation of substituted pyrimidine or pyridinium derivatives.
科学研究应用
5-Nitrohexahydropyrimidine-2,4,6-trione and 1-pyridin-1-ium-1-yloctan-2-one have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Nitrohexahydropyrimidine-2,4,6-trione involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular processes. The pyridinium derivative can interact with cellular membranes, affecting membrane potential and ion transport.
相似化合物的比较
Similar Compounds
5-Nitrobarbituric Acid: Similar structure but lacks the pyridinium component.
Hexahydropyrimidine-2,4,6-trione: Parent compound without the nitro group.
Pyridinium Salts: Various derivatives with different alkyl or acyl groups.
Uniqueness
The combination of the nitro-substituted pyrimidine and the pyridinium derivative in 5-Nitrohexahydropyrimidine-2,4,6-trione; 1-pyridin-1-ium-1-yloctan-2-one imparts unique chemical and biological properties
属性
CAS 编号 |
6322-28-7 |
|---|---|
分子式 |
C17H23N4O6+ |
分子量 |
379.4 g/mol |
IUPAC 名称 |
5-nitro-1,3-diazinane-2,4,6-trione;1-pyridin-1-ium-1-yloctan-2-one |
InChI |
InChI=1S/C13H20NO.C4H3N3O5/c1-2-3-4-6-9-13(15)12-14-10-7-5-8-11-14;8-2-1(7(11)12)3(9)6-4(10)5-2/h5,7-8,10-11H,2-4,6,9,12H2,1H3;1H,(H2,5,6,8,9,10)/q+1; |
InChI 键 |
UBFYLQQIJAHWBX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C[N+]1=CC=CC=C1.C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
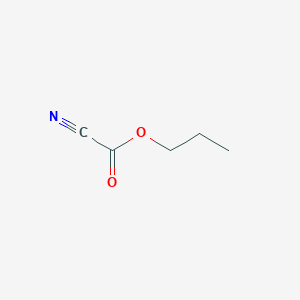

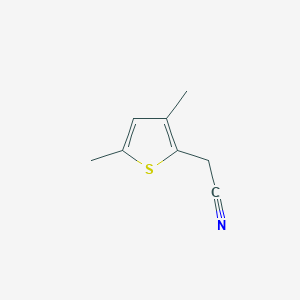
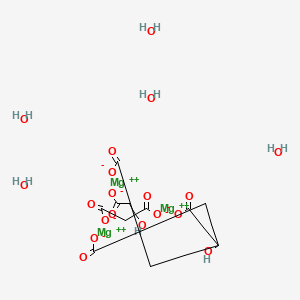
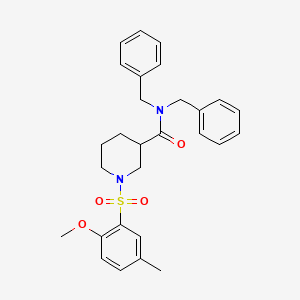

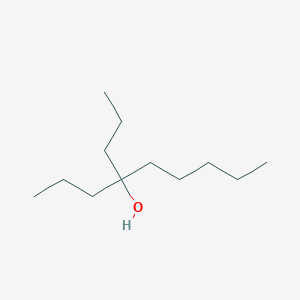
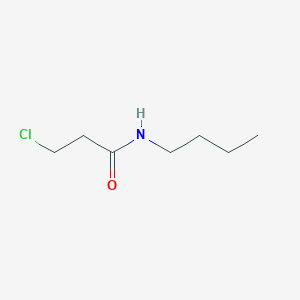
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)

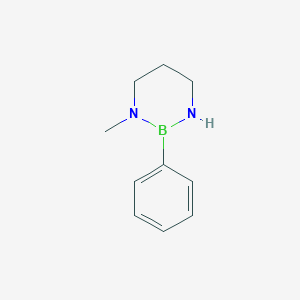
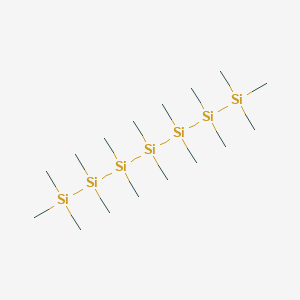
![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
